5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound with a unique structure that includes a phthalazine core and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves the condensation of 4-(methylthio)benzaldehyde with 2,3-dihydrophthalazine-1,4-dione under reflux conditions in the presence of a suitable solvent such as methanol . The reaction is facilitated by the presence of an acid catalyst, which promotes the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base linkage can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with various molecular targets. The Schiff base linkage allows it to form complexes with metal ions, which can modulate its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-({[4-(methylthio)phenyl]methylene}amino)phenyl dodecanoate: Another Schiff base compound with similar structural features.
5-Amino-pyrazoles: Compounds with a similar heterocyclic core and potential biological activities.
Uniqueness
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its combination of a phthalazine core and a Schiff base linkage, which imparts distinct chemical and biological properties. Its ability to form metal complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-[(4-methylsulfanylphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C16H13N3O2S/c1-22-11-7-5-10(6-8-11)9-17-13-4-2-3-12-14(13)16(21)19-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21) |
InChI Key |
GQOXIGMPMSRGPP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.